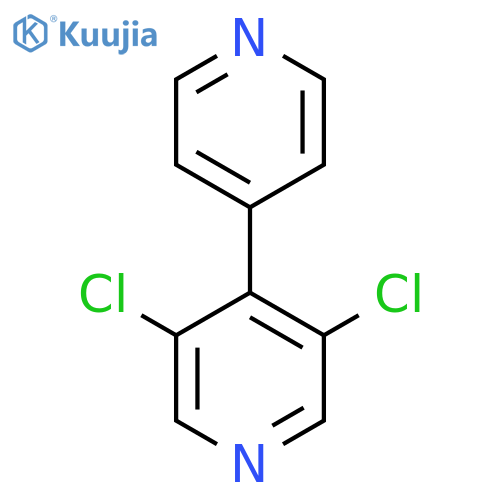Cas no 1214367-75-5 (3,5-Dichloro-4-(pyridin-4-yl)pyridine)

1214367-75-5 structure
商品名:3,5-Dichloro-4-(pyridin-4-yl)pyridine
CAS番号:1214367-75-5
MF:C10H6Cl2N2
メガワット:225.074039936066
CID:4909501
3,5-Dichloro-4-(pyridin-4-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3,5-dichloro-4-(pyridin-4-yl)pyridine
- 3,5-Dichloro-4-(pyridin-4-yl)pyridine
-
- インチ: 1S/C10H6Cl2N2/c11-8-5-14-6-9(12)10(8)7-1-3-13-4-2-7/h1-6H
- InChIKey: IYZHCNYWKBJXSF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NC=C(C=1C1C=CN=CC=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 25.8
3,5-Dichloro-4-(pyridin-4-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000988-250mg |
3,5-Dichloro-4-(pyridin-4-yl)pyridine |
1214367-75-5 | 95% | 250mg |
$1068.20 | 2023-09-04 | |
| Alichem | A029000988-1g |
3,5-Dichloro-4-(pyridin-4-yl)pyridine |
1214367-75-5 | 95% | 1g |
$2923.95 | 2023-09-04 | |
| Alichem | A029000988-500mg |
3,5-Dichloro-4-(pyridin-4-yl)pyridine |
1214367-75-5 | 95% | 500mg |
$1617.60 | 2023-09-04 |
3,5-Dichloro-4-(pyridin-4-yl)pyridine 関連文献
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
1214367-75-5 (3,5-Dichloro-4-(pyridin-4-yl)pyridine) 関連製品
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
